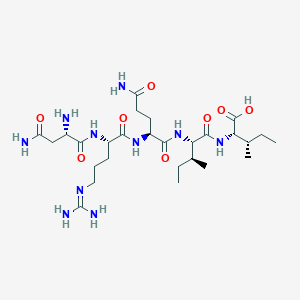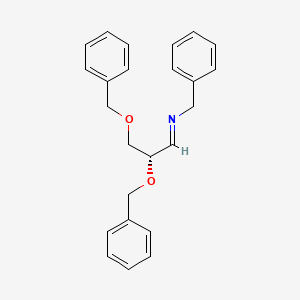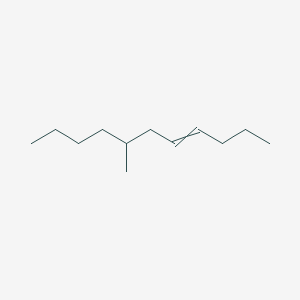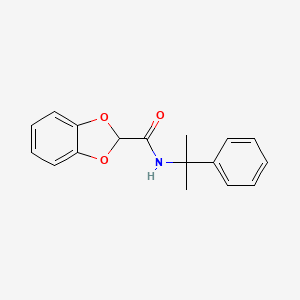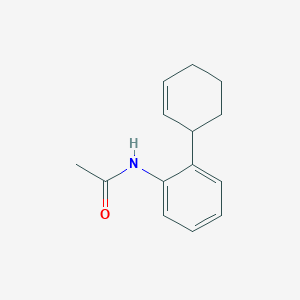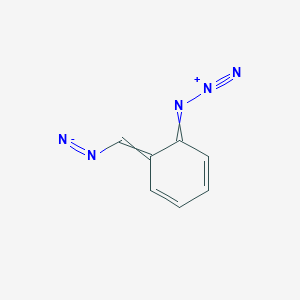
1-Azido-2-(diazomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2-(diazomethyl)benzene is an organic compound characterized by the presence of both azido and diazomethyl functional groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Azido-2-(diazomethyl)benzene typically involves the introduction of azido and diazomethyl groups onto a benzene ring. One common method is the diazotization of an amine precursor followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo and azido groups. Industrial production methods may involve the use of automated reactors to maintain precise conditions and ensure high yields.
Análisis De Reacciones Químicas
1-Azido-2-(diazomethyl)benzene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azido group can yield primary amines, while reduction of the diazomethyl group can lead to the formation of hydrocarbons.
Substitution: The azido group can participate in nucleophilic substitution reactions, often resulting in the formation of triazoles through cycloaddition reactions.
Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Cycloaddition reactions often use copper(I) catalysts.
Aplicaciones Científicas De Investigación
1-Azido-2-(diazomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules.
Industry: It is used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The reactivity of 1-Azido-2-(diazomethyl)benzene is primarily due to the presence of the azido and diazomethyl groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The diazomethyl group can participate in carbene transfer reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are often catalyzed by transition metals, which facilitate the formation and stabilization of reactive intermediates.
Comparación Con Compuestos Similares
1-Azido-2-(diazomethyl)benzene can be compared to other compounds with similar functional groups:
Diazomethane: A simpler diazo compound, diazomethane is highly reactive and used in various organic synthesis reactions.
Azidobenzene: This compound contains only the azido group and is used in different types of cycloaddition reactions.
Ethyl diazoacetate: Another diazo compound, ethyl diazoacetate is used in cyclopropanation and other carbene transfer reactions.
The uniqueness of this compound lies in the combination of both azido and diazomethyl groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups.
Propiedades
Número CAS |
189351-80-2 |
|---|---|
Fórmula molecular |
C7H5N5 |
Peso molecular |
159.15 g/mol |
Nombre IUPAC |
(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)methyliminoazanide |
InChI |
InChI=1S/C7H5N5/c8-10-5-6-3-1-2-4-7(6)11-12-9/h1-5H |
Clave InChI |
DBILXGKNJFHOIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=[N-])C(=N[N+]#N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
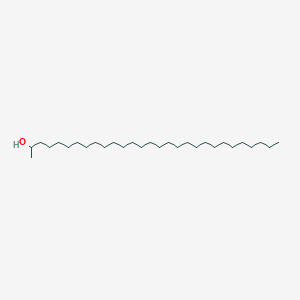
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
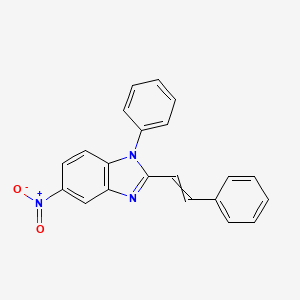
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
